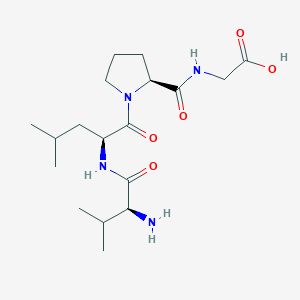
L-Valyl-L-leucyl-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-leucyl-L-prolylglycine is a peptide compound composed of the amino acids valine, leucine, proline, and glycine. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure and properties make it a subject of interest for researchers exploring peptide synthesis and its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valyl-L-leucyl-L-prolylglycine can be synthesized using standard peptide synthesis techniques. One common method involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process typically includes the following steps:
Activation of the solid support: The solid support, usually a resin, is activated to allow the attachment of the first amino acid.
Coupling of amino acids: Each amino acid is sequentially coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to be added.
Cleavage from the solid support: The completed peptide is cleaved from the solid support using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-leucyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups within the peptide.
Substitution: Substitution reactions may involve the replacement of specific amino acids or functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may yield reduced peptides with free thiol groups.
Scientific Research Applications
L-Valyl-L-leucyl-L-prolylglycine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a peptide drug or a component of drug delivery systems.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Valyl-L-leucyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-leucyl-L-prolylglycine trifluoroacetate
- Cyclo-L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolylglycyl
Uniqueness
This compound is unique due to its specific amino acid sequence and the resulting structural and functional properties. Compared to similar compounds, it may exhibit distinct biological activities, stability, and solubility, making it suitable for specific research and therapeutic applications.
Properties
CAS No. |
61434-54-6 |
|---|---|
Molecular Formula |
C18H32N4O5 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C18H32N4O5/c1-10(2)8-12(21-17(26)15(19)11(3)4)18(27)22-7-5-6-13(22)16(25)20-9-14(23)24/h10-13,15H,5-9,19H2,1-4H3,(H,20,25)(H,21,26)(H,23,24)/t12-,13-,15-/m0/s1 |
InChI Key |
FNDHJDJQPSXLCH-YDHLFZDLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


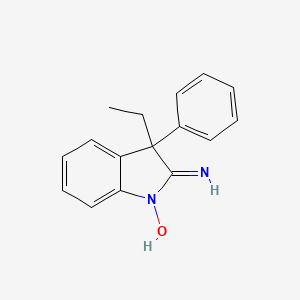
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)

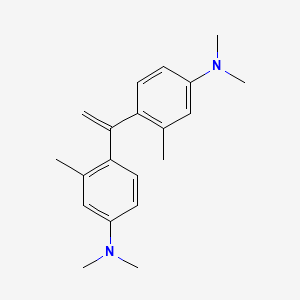
![2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14593187.png)
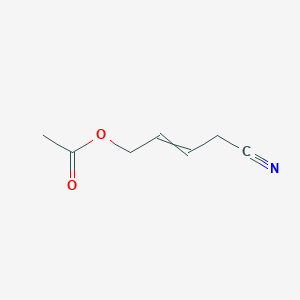
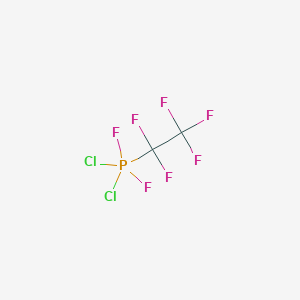



![1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14593202.png)
![Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate](/img/structure/B14593209.png)
![Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate](/img/structure/B14593215.png)
![6-[Dodecyl(methyl)amino]hexan-1-OL](/img/structure/B14593217.png)
